Anatibant mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

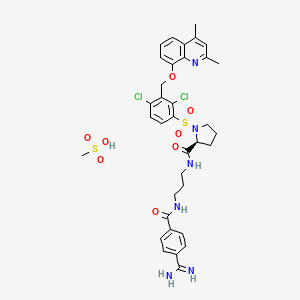

Anatibant mesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been developed for the treatment of traumatic brain injury. This compound crosses the blood-brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury .

Preparation Methods

The synthesis of anatibant mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Formation of the quinoline moiety: This involves the reaction of 2,4-dimethyl-8-quinoline with appropriate reagents to form the desired intermediate.

Formation of the pyrrolidine sulfonamide: This step involves the reaction of pyrrolidine with sulfonyl chloride derivatives.

Coupling of intermediates: The quinoline and pyrrolidine intermediates are coupled under specific conditions to form the final product, this compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

Anatibant mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered pharmacological properties.

Scientific Research Applications

Anatibant mesylate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions of bradykinin B2 receptor antagonists with their targets.

Biology: It is used to investigate the role of bradykinin B2 receptors in various biological processes, including inflammation and pain.

Medicine: It is being investigated for its potential therapeutic effects in the treatment of traumatic brain injury and other neurological disorders.

Industry: It is used in the development of new drugs and therapeutic agents targeting bradykinin B2 receptors

Mechanism of Action

Anatibant mesylate exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the action of bradykinin at this receptor, this compound reduces brain edema formation, brain damage, and improves neurological function following traumatic brain injury .

Comparison with Similar Compounds

Anatibant mesylate is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:

Fasitibant: Another bradykinin B2 receptor antagonist with similar pharmacological properties.

FR173657: A non-peptide bradykinin B2 receptor antagonist with a different chemical structure.

WIN64338: A bradykinin B2 receptor antagonist with a distinct mechanism of action.

Bradyzide: A bradykinin B2 receptor antagonist with a different chemical structure and pharmacological profile.

This compound stands out due to its ability to cross the blood-brain barrier and its effectiveness at minimal concentrations, making it a promising candidate for the treatment of traumatic brain injury .

Biological Activity

Anatibant mesylate (LF 16-0687 Ms) is a potent, selective non-peptide antagonist of the bradykinin B2 receptor. Its biological activity has been extensively studied, particularly in the context of neuroprotection and traumatic brain injury (TBI). This article reviews the pharmacological properties, mechanisms of action, and clinical findings associated with this compound, supported by data tables and relevant case studies.

Anatibant acts primarily by blocking the bradykinin B2 receptor, which is implicated in various physiological processes including inflammation, pain perception, and vascular permeability. The blockade of this receptor leads to several downstream effects:

- Reduction of Inflammation : By inhibiting bradykinin signaling, Anatibant reduces the release of inflammatory mediators such as prostaglandins and reactive oxygen species (ROS), which are known to contribute to neuronal damage following injury .

- Neuroprotection : Anatibant has demonstrated the ability to cross the blood-brain barrier (BBB), allowing it to exert protective effects on neural tissue. Studies indicate that it can significantly reduce brain edema and improve neurological outcomes in animal models of TBI .

Pharmacokinetics

The pharmacokinetic profile of Anatibant has been evaluated in clinical trials. Key findings include:

- Absorption and Distribution : Anatibant is administered subcutaneously, with a high protein binding rate (>97.7%) and a dose-proportional pharmacokinetic response observed in severe TBI patients .

- Half-Life and Clearance : Although specific values for half-life and clearance are not well-documented, studies suggest a stable pharmacokinetic profile across different doses .

Clinical Studies

Several clinical studies have assessed the efficacy and safety of Anatibant in treating TBI:

- Phase I Study : A randomized, placebo-controlled trial involving 25 patients with severe TBI showed that single doses of Anatibant (3.75 mg or 22.5 mg) were well tolerated with no unexpected adverse events. Notably, levels of bradykinin metabolite BK1-5 increased significantly post-injury, supporting the drug's potential role in mitigating secondary brain damage .

- Animal Models : Experimental studies using rat models have demonstrated that administration of Anatibant shortly after TBI leads to:

Data Summary

The following table summarizes key findings from studies on this compound:

| Study Type | Dosage / Administration | Key Findings |

|---|---|---|

| Phase I Clinical Trial | 3.75 mg / 22.5 mg subcutaneously | Well tolerated; increased BK1-5 levels post-injury |

| Animal Model (TBI) | Administered within 30 min | Reduced brain edema by 22%; improved function by 26% |

| Autoradiographic Study | Various doses | Confirmed BBB penetration; receptor displacement |

Case Studies

In addition to controlled trials, anecdotal evidence from case studies suggests that patients receiving Anatibant may experience reduced intracranial pressure (ICP) and improved cerebral perfusion pressure following administration. However, the need for timely administration is critical; delays beyond one hour post-injury may diminish its effectiveness .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Anatibant mesylate in biological matrices, and how do they compare in sensitivity and specificity?

- Methodological Answer : UV spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. For UV methods, wavelength selection (e.g., 272 nm or 343 nm) must align with the compound’s absorption maxima, with validation for linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery rates (>95%) . HPLC offers higher specificity for complex matrices, requiring optimization of mobile phase (e.g., methanol:buffer ratios) and column selection (C18 reverse-phase). Cross-validation between methods is critical to ensure consistency in pharmacokinetic studies .

Q. What in vitro models are suitable for assessing this compound’s pharmacological activity, and how should experimental parameters be standardized?

- Methodological Answer : Primary neuronal cultures or immortalized cell lines (e.g., RPE cells) are common. Key parameters include:

- Dose range : 100–500 µM, based on cytotoxicity thresholds observed in deferoxamine mesylate studies .

- Exposure time : 4–24 hours, with viability assays (MTT or LDH) to confirm non-toxic concentrations .

- Controls : Include untreated cells and vehicle controls (e.g., DMSO <0.1%) to isolate compound-specific effects .

Q. How can researchers confirm this compound’s ability to cross the blood-brain barrier (BBB) in preclinical studies?

- Methodological Answer : Autoradiographic analysis in rodent models post-intravenous administration is a gold standard. Key steps include:

- Radiolabeling : Use ³H- or ¹⁴C-labeled this compound for traceability .

- Tissue sampling : Collect brain tissue at multiple timepoints (e.g., 15, 30, 60 mins post-dose) to quantify penetration kinetics.

- Validation : Compare plasma and brain homogenate concentrations using LC-MS/MS .

Advanced Research Questions

Q. What synthetic challenges arise during mesylate precursor preparation, and how can instability issues be mitigated?

- Methodological Answer : Mesylate precursors (e.g., 2-amino-4-methylpyridine analogues) are prone to cyclization due to nucleophilic attack by adjacent nitrogen atoms. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions at 0–4°C to slow intramolecular cyclization .

- Protective groups : Introduce temporary protecting groups (e.g., Boc) on reactive nitrogen sites .

- Stability testing : Monitor decomposition via ¹H NMR or HPLC under ambient and accelerated conditions (e.g., 40°C/75% RH) .

Q. How do stability factors (e.g., photodegradation) impact this compound’s experimental reproducibility, and what protocols ensure compound integrity?

- Methodological Answer : Light exposure can induce decomposition, as seen with osimertinib mesylate . Protocols include:

- Storage : Use amber vials at -20°C, with desiccants to prevent hydrolysis.

- Stability assays : Perform forced degradation studies under UV light (e.g., 365 nm) to identify degradation products via LC-MS .

- In-use stability : Prepare fresh solutions in light-protected conditions for in vivo dosing .

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models (e.g., neurotrauma vs. neurodegenerative disease)?

- Methodological Answer : Contradictions may arise from model-specific variables (e.g., BBB integrity in neurotrauma vs. chronic neurodegeneration). Resolution strategies include:

- Dose-response recalibration : Adjust dosing regimens to account for disease-specific pharmacokinetics .

- Multi-omics integration : Combine transcriptomic data (e.g., miRNA profiling ) with behavioral outcomes to identify context-dependent mechanisms.

- Meta-analysis : Pool data from heterogeneous studies using random-effects models to assess overall effect sizes .

Q. Methodological Resources

- Data Reproducibility : Follow guidelines from Reviews in Analytical Chemistry for rigorous method documentation, including raw data archiving and statistical transparency .

- Controlled Vocabularies : Use ChemFOnt for standardized chemical annotations in multi-omics studies to enhance cross-dataset comparability .

Properties

CAS No. |

515880-69-0 |

|---|---|

Molecular Formula |

C35H40Cl2N6O8S2 |

Molecular Weight |

807.8 g/mol |

IUPAC Name |

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1 |

InChI Key |

XSDHLAGTQUKMIQ-YCBFMBTMSA-N |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.